(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
CAS No.: 920228-48-4
Cat. No.: VC4668452
Molecular Formula: C22H20ClN7O2
Molecular Weight: 449.9
* For research use only. Not for human or veterinary use.
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone - 920228-48-4](/images/structure/VC4668452.png)
Specification
CAS No. | 920228-48-4 |
---|---|
Molecular Formula | C22H20ClN7O2 |
Molecular Weight | 449.9 |
IUPAC Name | [4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C22H20ClN7O2/c1-32-18-5-3-2-4-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3 |
Standard InChI Key | IJROPLRBLQZYDP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Introduction
The compound (4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule belonging to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a piperazine ring in this compound enhances its pharmacological profile by potentially improving bioavailability and receptor binding.
Synthesis
The synthesis of compounds similar to (4-(3-(4-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone typically involves a multi-step process. This process may utilize various solvents and reagents tailored to enhance reaction efficiency and purity. Industrial production often employs large-scale reactors where parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize yield while minimizing by-products.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume